
5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a synthetic chemical compound known for its distinctive molecular structure and potential applications in various scientific fields. The compound's intricate architecture includes multiple functional groups, making it an interesting subject for research and application.
准备方法
1. Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide typically involves multiple steps. One common approach begins with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, followed by sulfonylation and subsequent reactions with appropriate chlorinated and methoxybenzamide derivatives. Each step requires carefully controlled conditions such as specific temperatures, solvents, and catalysts to ensure the desired transformations.
2. Industrial Production Methods: Industrial-scale production of this compound often leverages automated reactors and optimized reaction pathways to increase yield and purity. Advanced techniques like continuous flow synthesis may be employed to streamline the process and reduce waste.
1. Types of Reactions:
- Oxidation and Reduction: this compound can undergo various redox reactions. For instance, the 3,4-dihydroisoquinoline moiety can be oxidized to its corresponding isoquinoline derivative.
- Substitution Reactions: Given the presence of halogen and methoxy groups, this compound readily participates in nucleophilic substitution reactions. The chloro group, in particular, can be replaced by other nucleophiles under appropriate conditions.
2. Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve specific solvents (e.g., acetonitrile, dichloromethane), controlled temperatures, and possibly catalysts.
3. Major Products: Major products from these reactions include oxidized isoquinoline derivatives, reduced dihydroisoquinoline derivatives, and various substituted benzamide analogs.
科学研究应用
1. Chemistry: In synthetic chemistry, 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is used as a building block for the creation of more complex molecules. Its multiple functional groups allow for versatile chemical modifications.
2. Biology: This compound can be studied for its potential biological activities, such as binding to specific receptors or inhibiting particular enzymes. Its structure suggests possible applications in developing pharmaceuticals targeting neurological or cardiovascular systems.
3. Medicine: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Research might focus on its effects on specific diseases or conditions, such as cancer or neurodegenerative disorders.
4. Industry: In industrial contexts, this compound could be utilized in the production of specialized chemicals or materials with unique properties, thanks to its complex structure and reactivity.
作用机制
1. Molecular Targets and Pathways: The compound's effects are mediated through its interactions with specific molecular targets, such as receptors, enzymes, or signaling pathways. For example, it might bind to a receptor in the nervous system, modulating its activity and leading to physiological changes.
2. Pathways Involved: The exact pathways involved can vary depending on the biological context. In some cases, the compound might inhibit an enzyme's activity, leading to downstream effects on metabolic pathways. In others, it might act as an agonist or antagonist of a receptor, altering cellular signaling.
相似化合物的比较
1. Unique Aspects: Compared to other compounds with similar structures, 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is unique in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
2. Similar Compounds: Similar compounds include derivatives of isoquinoline and benzamide with various substitutions
属性
IUPAC Name |
5-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6S/c1-28-18-5-4-16(22)12-17(18)21(25)23-7-9-31(26,27)24-8-6-14-10-19(29-2)20(30-3)11-15(14)13-24/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDSNFKMJWGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
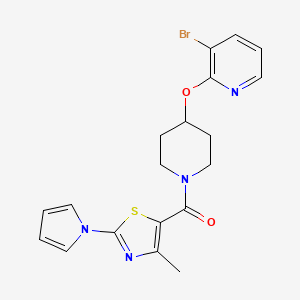

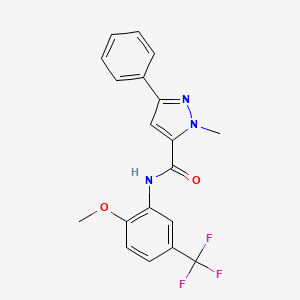
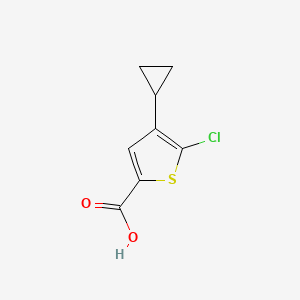
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2610239.png)
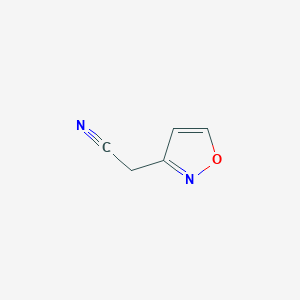
![N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2610245.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)
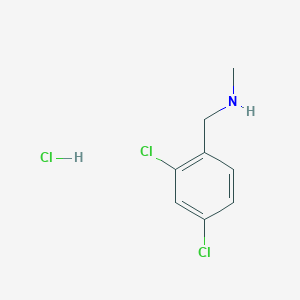
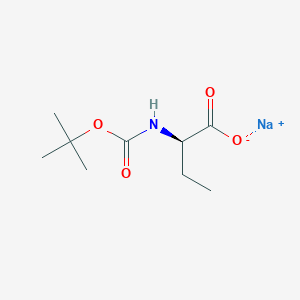
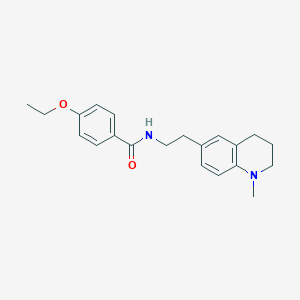
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)
